molecular formula C9H16N4O2S B13511415 tert-Butyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

tert-Butyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B13511415
M. Wt: 244.32 g/mol
InChI Key: JWFSMNCOARFDKO-UHFFFAOYSA-N
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Description

tert-Butyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate typically involves the reaction of tert-butyl bromoacetate with 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced at the triazole ring or the ester group under appropriate conditions.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the triazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives or alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Employed in the development of new materials with unique properties.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.

Industry:

  • Utilized in the development of new agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring and ester group. These interactions can lead to the inhibition or activation of biological pathways, resulting in various biological effects .

Comparison with Similar Compounds

  • tert-Butyl (2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate
  • tert-Butyl 4-[(E)-But-1-en-3-yl]acetate

Comparison:

  • tert-Butyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is unique due to the presence of both an amino group and a thioether linkage, which can impart distinct chemical and biological properties.
  • Similar compounds may lack one or more of these functional groups, leading to differences in reactivity and biological activity.

Properties

Molecular Formula

C9H16N4O2S

Molecular Weight

244.32 g/mol

IUPAC Name

tert-butyl 2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C9H16N4O2S/c1-9(2,3)15-6(14)5-16-8-12-11-7(10)13(8)4/h5H2,1-4H3,(H2,10,11)

InChI Key

JWFSMNCOARFDKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CSC1=NN=C(N1C)N

Origin of Product

United States

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